3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone, a drug used to treat patients with kidney disease who have diabetes . This compound is characterized by its crystalline appearance and solid physical state. It is soluble in dichloromethane and ethyl acetate and has a melting point of 109-110°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes, where the starting material is subjected to deuterium gas under controlled conditions. The reaction is monitored to ensure complete incorporation of deuterium atoms, resulting in the desired deuterated product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-Keto-5-methyl-N-phenyl-2-1H-pyridone-d5.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pirfenidone in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of Pirfenidone.
Industry: Utilized in the development of new drugs and in the study of drug metabolism and interactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 involves its interaction with molecular targets and pathways similar to those of Pirfenidone. It is believed to exert its effects by modulating the activity of various enzymes and receptors involved in fibrosis and inflammation. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: The non-deuterated parent compound used to treat idiopathic pulmonary fibrosis.
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone: The non-deuterated analog of the compound.
Deuterated analogs of other pyridones: Compounds with similar structures but different substitution patterns.
Uniqueness
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise studies of its metabolic and pharmacokinetic properties. This makes it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
3-hydroxy-5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWKULMIIVZAOS-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857823 |
Source
|
Record name | 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-53-2 |
Source
|
Record name | 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.